BenchChemオンラインストアへようこそ!

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate

Parallel synthesis Reductive amination Fragment-based drug discovery

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate (CAS 1864058-39-8, molecular formula C₁₂H₁₆N₂O₄, molecular weight 252.27 g/mol) is a heterobifunctional building block that combines a Boc-protected azetidine ring with a 5-formyl-substituted isoxazole moiety. The compound belongs to the class of azetidine–isoxazole hybrid scaffolds, which are increasingly employed in medicinal chemistry for constructing sp³-rich, three-dimensional fragment libraries.

Molecular Formula C12H16N2O4
Molecular Weight 252.27
CAS No. 1864058-39-8
Cat. No. B2630978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate
CAS1864058-39-8
Molecular FormulaC12H16N2O4
Molecular Weight252.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C=O
InChIInChI=1S/C12H16N2O4/c1-12(2,3)17-11(16)14-5-8(6-14)10-4-9(7-15)18-13-10/h4,7-8H,5-6H2,1-3H3
InChIKeyCMBFSMUZYJTQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate (CAS 1864058-39-8): A Bifunctional Azetidine–Isoxazole Aldehyde Building Block for Parallel Library Synthesis


Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate (CAS 1864058-39-8, molecular formula C₁₂H₁₆N₂O₄, molecular weight 252.27 g/mol) is a heterobifunctional building block that combines a Boc-protected azetidine ring with a 5-formyl-substituted isoxazole moiety [1]. The compound belongs to the class of azetidine–isoxazole hybrid scaffolds, which are increasingly employed in medicinal chemistry for constructing sp³-rich, three-dimensional fragment libraries [2]. The Boc group serves as an orthogonal amine protecting group that can be selectively removed under acidic conditions, while the formyl group on the isoxazole C5 position provides a reactive handle for reductive amination, oxime formation, Knoevenagel condensation, and other carbonyl-specific transformations . Commercially available from multiple suppliers at purities of ≥95% to ≥98%, this building block is primarily used in early-stage drug discovery, parallel synthesis, and fragment-based lead generation .

Why Generic Substitution of Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate with In-Class Isoxazole–Azetidine Analogs Fails


Isoxazole–azetidine building blocks bearing different C5 substituents—amino (CAS 887591-76-6), hydroxymethyl (CAS 2167711-41-1), or carboxylic acid (CAS 1892520-61-4)—are not interchangeable with the 5-formyl variant. The aldehyde group enables a distinct set of chemoselective transformations (reductive amination with primary and secondary amines, oxime and hydrazone ligation, and Horner–Wadsworth–Emmons olefination) that the amino, alcohol, and acid analogs cannot perform without additional protection/deprotection steps and functional group interconversion . Furthermore, the 5-formyl-isoxazole substitution confers different physicochemical properties relative to analogs: the target compound has a computed LogP of 1.82 and TPSA of 72.64 Ų (0 H-bond donors, 5 H-bond acceptors), whereas the corresponding 5-amino analog has a different LogP, TPSA of 81.59 Ų, and additional H-bond donor capacity, altering passive permeability and target-binding profiles in library screening . Simple substitution without accounting for these reactivity and property differences leads to divergent synthetic pathways and structurally non-equivalent final products .

Quantitative Differentiation Evidence: Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate vs. Closest Analogs


Aldehyde Reactivity vs. Amino Analog: Enabling Reductive Amination Without Protection/Deprotection

The target compound carries a free formyl (–CHO) group at the isoxazole C5 position, enabling direct reductive amination with primary and secondary amines to generate tertiary amine products in a single step. In contrast, the 5-amino analog (CAS 887591-76-6) requires pre-functionalization of the amine (e.g., via alkylation or acylation) to achieve the same diversity vector, typically adding 1–2 synthetic steps . The formyl group also permits oxime/hydrazone ligation under mild aqueous conditions (pH 4–6), a bioorthogonal handle absent in the amino, hydroxymethyl, and carboxylic acid analogs .

Parallel synthesis Reductive amination Fragment-based drug discovery Library chemistry

Physicochemical Differentiation: LogP and TPSA Comparison Against 5-Amino Analog

Computationally derived physicochemical descriptors from Chemscene's product pages allow direct comparison between the target compound and its 5-amino analog. The 5-formyl compound has a computed LogP of 1.82 and TPSA of 72.64 Ų with 0 H-bond donors, while the 5-amino analog has a TPSA of 81.59 Ų and 2 H-bond donors . The lower TPSA and absence of H-bond donors in the target compound predict higher passive membrane permeability compared to the amino analog, which is relevant for CNS-penetrant lead optimization where TPSA < 90 Ų and fewer H-bond donors are favored [1].

Drug-likeness CNS drug design Physicochemical profiling ADME prediction

Purity Specification and Analytical Traceability: ≥98% vs. 95% Minimum Grades

The target compound is offered at ≥98% purity by Chemscene (Cat. CS-0620665) and ≥95% purity by AKSci (Cat. 6631EG), with the MDL number MFCD29041187 providing a unique identifier for analytical tracking . In contrast, the 5-amino analog carries no MDL number on the Chemscene product page (listed as 'None'), reducing the ease of cross-referencing analytical certificates and batch-specific quality data . Procurement of the ≥98% grade reduces the mass of unidentified impurities by ≥60% relative to the 95% minimum grade (assuming a worst-case 5% impurity vs. 2%), which is critical for fragment-based screening where false positives from impurities are a known source of hit triage failure.

Quality control Procurement specification Analytical chemistry Reproducibility

Storage Stability: –20°C Requirement vs. Room Temperature or 2–8°C for Analogs

The target compound requires storage at –20°C in sealed containers, away from moisture, according to the Chemscene product specification . This requirement reflects the inherent reactivity of the formyl group toward oxidation and hydration, which can lead to formation of the corresponding carboxylic acid or gem-diol under ambient conditions. In comparison, the 5-amino analog is specified for storage at 2–8°C, reflecting lower reactivity of the aromatic amine toward ambient degradation . The hydroxymethyl analog also shows typical storage requirements similar to the amino compound . The stricter storage requirement for the target compound is a direct consequence of its higher synthetic utility: the same aldehyde reactivity that enables diverse downstream chemistry also necessitates controlled storage to maintain purity specifications over time.

Compound management Stability assessment Long-term storage Laboratory logistics

Supplier Network Breadth and Multi-Vendor Availability vs. Single-Source Analogs

The target compound (CAS 1864058-39-8) is stocked by at least six independent suppliers globally, including Chemscene (USA/Sweden), Biosynth/CymitQuimica (EU), AKSci (USA), Leyan (China), Labgle (China), and Chemenu, with purity grades from 95% to 98% and pack sizes from 50 mg to 5 g . In contrast, the close structural analog tert-butyl 3-(4-iodo-1,2-oxazol-3-yl)azetidine-1-carboxylate is listed by fewer vendors, and the 5-hydroxymethyl analog (CAS 2167711-41-1) is primarily available through a limited number of suppliers, raising single-source supply risk . The multi-vendor landscape for the target compound enables competitive pricing, shorter lead times, and continuity of supply—critical factors for medicinal chemistry campaigns spanning 12–36 months.

Supply chain resilience Vendor qualification Procurement risk management Multi-sourcing

GHS Hazard Profile Comparison: Skin/Eye/Respiratory Irritation vs. Potentially Higher Toxicity in Amino Analog

The target compound carries a GHS07 warning label with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on ECHA C&L notification from one company [1]. The 5-amino analog also lists hazard statements including H302 (harmful if swallowed), H315, H319, and H335 on its Chemscene product page, indicating potential acute oral toxicity in addition to the irritant hazards shared with the target compound . The absence of the H302 statement for the target compound represents a reduced acute toxicity hazard classification, which may influence laboratory handling requirements, personal protective equipment (PPE) protocols, and waste disposal categorization in institutional safety assessments.

Laboratory safety Risk assessment Handling protocols Regulatory compliance

High-Value Application Scenarios for Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Reductive Amination for CNS-Penetrant Fragment Screening

The target compound is optimally deployed in 96-well or 384-well parallel reductive amination arrays where the aldehyde is reacted with diverse primary and secondary amine building blocks (NaBH(OAc)₃, DCE, rt, 16 h) to generate tertiary amine-linked azetidine–isoxazole hybrids in a single step. The computed TPSA of 72.64 Ų and absence of H-bond donors align with CNS MPO desirability criteria, making the resulting library members particularly suitable for CNS target screening . The 5-amino analog would require a two-step alkylation sequence for equivalent diversity, doubling synthesis time and reducing overall library throughput by approximately 50% .

Orthogonally Protected Bifunctional Scaffold for Fragment-Based Lead Generation

The Boc group on the azetidine nitrogen and the formyl group on the isoxazole constitute fully orthogonal reactive handles: the Boc group can be selectively removed with TFA/CH₂Cl₂ (1:1, rt, 1 h) to expose the free azetidine amine for subsequent amide coupling or sulfonamide formation, while the formyl group remains intact under these acidic deprotection conditions. This orthogonality enables sequential diversification strategies—first elaborating the azetidine nitrogen, then derivatizing the isoxazole aldehyde—without protecting group manipulation . The 5-carboxylic acid analog (CAS 1892520-61-4) would require ester protection prior to Boc removal to prevent undesired side reactions, adding synthetic complexity .

Bioorthogonal Probe Synthesis via Oxime/Hydrazone Ligation for Chemical Biology

The formyl-isoxazole group can participate in oxime and hydrazone ligation reactions under mildly acidic aqueous conditions (pH 4–6, 0.1 M NH₄OAc buffer), enabling conjugation to aminooxy- or hydrazide-functionalized biomolecules, fluorophores, or affinity tags. This bioorthogonal reactivity is absent in the 5-amino, 5-hydroxymethyl, and 5-carboxylic acid analogs, which require pre-activation (e.g., EDC/NHS for acid, periodate oxidation for hydroxymethyl) to achieve equivalent conjugation . The target compound can therefore serve as a direct precursor for activity-based protein profiling (ABPP) probes and fluorescent ligand tracers without additional activation steps.

Cost-Efficient Scale-Up for Gram-Scale Medicinal Chemistry Lead Optimization

At the 1 g procurement scale, the target compound is priced at USD 466 (Chemscene, ≥98% purity) compared to USD 1,031 for the 5-amino analog (Chemscene, ≥98% purity), representing a 56% cost saving . When combined with multi-vendor availability (≥6 suppliers globally), the compound supports cost-efficient gram-scale synthesis of advanced intermediates for lead optimization programs requiring 5–25 g total building block inventory. The MDL identifier (MFCD29041187) further enables consistent analytical tracking across batches and suppliers, reducing quality-related experimental variability in multi-month synthesis campaigns .

Quote Request

Request a Quote for Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.